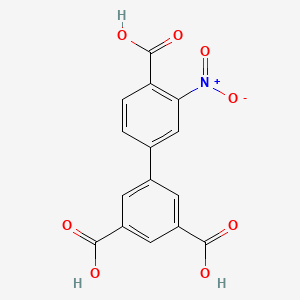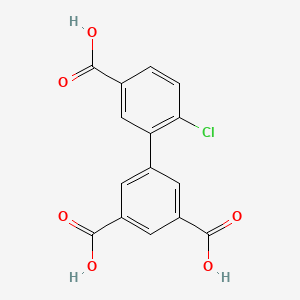
4-Chloro-3-(3,5-dicarboxyphenyl)benzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3-(3,5-dicarboxyphenyl)benzoic acid, 95% (4-Cl-3,5-DCBPB) is a synthetic organic compound with a wide range of applications in laboratories and scientific research. It is a white crystalline solid, soluble in water and alcohol, and has a melting point of 224-225 °C. 4-Cl-3,5-DCBPB has been used in various biochemical and physiological studies due to its ability to act as a competitive inhibitor of enzymes. This compound has been studied extensively for its potential applications in drug discovery, cancer research, and metabolic engineering.
科学研究应用
4-Cl-3,5-DCBPB has been used in numerous scientific research applications. It is a potent inhibitor of enzymes such as proteases, kinases, and phosphatases, and has been used to study their roles in various biochemical and physiological processes. It has also been used to study the effects of inhibitors on the metabolism of drugs, and to study the mechanisms of drug-drug interactions. 4-Cl-3,5-DCBPB has also been used in cancer research, as a tool to study the role of enzymes in tumor growth and metastasis. Additionally, it has been used in metabolic engineering to study the effects of inhibitors on metabolic pathways.
作用机制
4-Cl-3,5-DCBPB acts as a competitive inhibitor of enzymes, meaning that it binds to the active site of the enzyme and prevents the substrate from binding. This leads to a decrease in the enzyme's activity and a decrease in the metabolic rate of the substrate. The binding of 4-Cl-3,5-DCBPB to the enzyme also leads to an increase in the enzyme's affinity for the substrate, resulting in an increase in the enzyme's activity.
Biochemical and Physiological Effects
4-Cl-3,5-DCBPB has been used to study the effects of inhibitors on the metabolism of drugs. Inhibition of enzymes by 4-Cl-3,5-DCBPB can lead to a decrease in the metabolic rate of the drug, resulting in an increase in its bioavailability and a decrease in its toxicity. Additionally, 4-Cl-3,5-DCBPB has been used to study the effects of inhibitors on the metabolism of cancer cells. Inhibition of enzymes by 4-Cl-3,5-DCBPB can lead to a decrease in the growth rate of tumor cells, resulting in a decrease in their metastatic potential.
实验室实验的优点和局限性
The use of 4-Cl-3,5-DCBPB in laboratory experiments has several advantages. It is a potent inhibitor of enzymes, and can be used to study the role of enzymes in various biochemical and physiological processes. Additionally, it is relatively inexpensive and can be synthesized in high yields. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water, and its solubility decreases with increasing temperature. Additionally, the use of 4-Cl-3,5-DCBPB in laboratory experiments can lead to the formation of toxic byproducts, which can be difficult to remove.
未来方向
There are numerous potential future directions for the use of 4-Cl-3,5-DCBPB in scientific research. It could be used to study the effects of inhibitors on the metabolism of drugs, and to study the mechanisms of drug-drug interactions. Additionally, it could be used in cancer research, as a tool to study the role of enzymes in tumor growth and metastasis. Additionally, 4-Cl-3,5-DCBPB could be used in metabolic engineering to study the effects of inhibitors on metabolic pathways. Furthermore, it could be used to study the effects of inhibitors on the metabolism of bacteria, and to study the mechanisms of antibiotic resistance. Finally, 4-Cl-3,5-DCBPB could be used to study the effects of inhibitors on the metabolism of viruses, and to study the mechanisms of viral replication.
合成方法
4-Cl-3,5-DCBPB can be synthesized from the reaction of 4-chlorobenzoic acid and 3,5-dicarboxyphenylbenzene. The reaction is carried out in aqueous solution at a temperature of 80-90 °C. The reaction is catalyzed by sodium hydroxide, and the yield is typically 95%.
属性
IUPAC Name |
5-(5-carboxy-2-chlorophenyl)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO6/c16-12-2-1-7(13(17)18)6-11(12)8-3-9(14(19)20)5-10(4-8)15(21)22/h1-6H,(H,17,18)(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJFZCPPVNOOFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C2=CC(=CC(=C2)C(=O)O)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60691897 |
Source


|
| Record name | 6'-Chloro[1,1'-biphenyl]-3,3',5-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(3,5-dicarboxyphenyl)benzoic acid | |
CAS RN |
1261994-80-2 |
Source


|
| Record name | 6'-Chloro[1,1'-biphenyl]-3,3',5-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



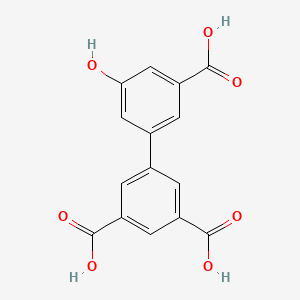
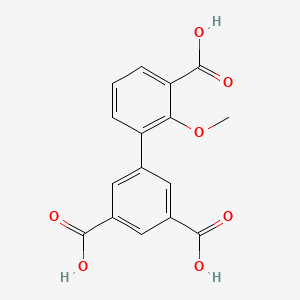
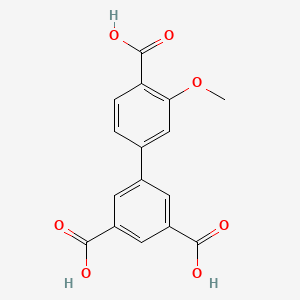

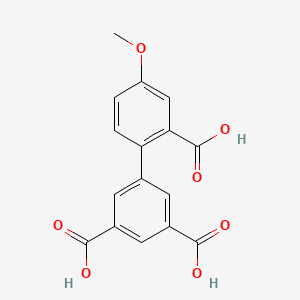

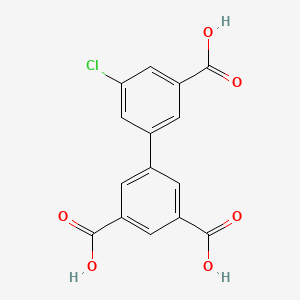


![3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methylbenzoic acid, 95%](/img/structure/B6410321.png)
![3-Amino-5-[4-(ethylcarbamoyl)-3-fluorophenyl]benzoic acid, 95%](/img/structure/B6410331.png)
